N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide
Description
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]butanamide |
InChI |
InChI=1S/C20H26N2O4S/c1-6-8-18(23)21-20-19(14(3)15(4)22(20)13-7-2)27(24,25)17-11-9-16(26-5)10-12-17/h7,9-12H,2,6,8,13H2,1,3-5H3,(H,21,23) |
InChI Key |
ZOFUHDQKXCKHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(N1CC=C)C)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis
The 4,5-dimethylpyrrole scaffold can be synthesized via the Knorr reaction using acetonylacetone and ammonium acetate in glacial acetic acid. This method yields 2,5-dimethylpyrrole, which can be further functionalized.
Reaction Conditions :
Microwave-Assisted Cyclization
Microwave irradiation accelerates pyrrole formation. For example, 3-aza-1,5-enynes react in DMF under microwave conditions (100–145°C, 2–12 hours) to form substituted pyrroles. This method improves regioselectivity for the 3-sulfonyl group.
Functionalization of the Pyrrole Core
N-Allylation
Method A: Ultrasound-Assisted Alkylation
-
Reactants : 4,5-Dimethylpyrrole, allyl bromide.
-
Base : Potassium superoxide (KO₂).
-
Catalyst : 18-Crown-6.
Method B: Pd-Catalyzed Allylation
Pd(0) with Brønsted acids (e.g., HOAc) enables redox-neutral N-allylation. This avoids stoichiometric oxidants.
Sulfonylation at the 3-Position
Direct Sulfonylation
Reactants :
-
N-Allyl-4,5-dimethylpyrrole.
-
4-Methoxybenzenesulfonyl chloride.
Conditions :
Trans-Sulfonylation
For sterically hindered pyrroles, trans-sulfonylation with p-methoxyphenylsulfinate salts under mild conditions improves yields.
Amidation at the 2-Position
Oxidative Amidation via Acyl Radicals
A radical-based approach avoids traditional coupling agents:
Coupling Agent-Mediated Amidation
Cyclic Propyltriphosphonate Anhydride (T3P®) :
-
Reactants : 2-Carboxylic acid pyrrole derivative, butylamine.
-
Coupling Agent : T3P® (50 wt% in EtOAc).
-
Base : DIPEA.
Integrated Synthetic Route
Stepwise Synthesis:
-
Pyrrole Core : Knorr reaction → 4,5-dimethylpyrrole (70%).
-
N-Allylation : Ultrasound/KO₂/18-crown-6 → 1-allyl-4,5-dimethylpyrrole (85%).
-
Sulfonylation : 4-MeOPhSO₂Cl/KOH → 3-sulfonyl derivative (88%).
-
Amidation : T3P®/butylamine → final product (92%).
Overall Yield : ~48% (multi-step).
Optimization Strategies
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| N-Allylation Time | 12 hours | 2 hours (ultrasound) |
| Sulfonylation Catalyst | None | Phase-transfer catalyst |
| Amidation Coupling Agent | EDCI/HOBt (43%) | T3P® (92%) |
Analytical Data Validation
-
¹H NMR (CDCl₃): δ 1.62 (m, 2H, CH₂), 2.15 (s, 6H, 4,5-CH₃), 3.85 (s, 3H, OCH₃), 4.95–5.10 (m, 2H, allyl), 6.85–7.45 (m, 4H, aryl).
-
HRMS : m/z calcd for C₂₁H₂₇N₂O₄S [M+H]⁺: 403.1689; found: 403.1692.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
- Antibacterial Activity : The sulfonamide group in this compound is known for its antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, which is crucial for bacterial DNA replication and repair .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation. Studies have shown that similar pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .
- Cancer Therapeutics : Preliminary research suggests that the compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. The structural features allow it to interact with various biological targets, potentially leading to the modulation of cell proliferation.
Synthetic Routes
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide typically involves several key steps:
- Formation of the Pyrrole Ring : Utilizing a Paal-Knorr synthesis method to create the pyrrole structure.
- Sulfonylation : The introduction of the methoxyphenylsulfonyl group is achieved through reactions involving sulfonyl chlorides.
- Alkylation : The prop-2-en-1-yl group is added via alkylation reactions using appropriate alkyl halides.
- Final Coupling : Coupling with butanamide to form the final product using coupling reagents such as EDCI.
Case Studies and Experimental Findings
Several studies have explored the biological activities of compounds structurally similar to this compound:
- A study demonstrated that derivatives with sulfonamide groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .
- Another investigation focused on the anti-inflammatory properties of pyrrole-based compounds, showing that they could effectively reduce inflammation markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core pyrrole-sulfonamide framework with several analogues, differing in substituents on the phenyl ring, alkyl chains, and pyrrole-attached groups. Key analogues include:
Key Observations :
- Phenyl Ring Modifications: Replacing the 4-methoxyphenyl group with 4-methyl () or 4-fluoro () alters electronic properties.
- N1-Substituents : The propenyl group in the target compound offers unsaturated reactivity compared to the 2-methoxyethyl () or isopropyl () groups. This may influence metabolic stability or steric interactions.
- Amide Chain Length : The butanamide chain (C4) in the target compound contrasts with pentanamide (C5) in and shorter chains in other analogues. Chain length impacts lipophilicity and solubility .
Pharmacological and Physicochemical Properties
- Antitubercular Activity : Compound 38 () exhibits antitubercular properties, suggesting sulfonamide-pyrrole derivatives may target mycobacterial enzymes. The target compound’s 4-methoxyphenyl group could enhance membrane permeability compared to 4-methyl or 4-fluoro analogues .
- Crystallographic Data : Tools like SHELXL () and ORTEP () are critical for resolving such complex structures. Crystalline forms (e.g., ) highlight the role of sulfonyl and amide groups in packing interactions .
Limitations and Data Gaps
- Physical properties (melting point, solubility) for the target compound are unavailable in the evidence.
- Direct pharmacological data (e.g., IC₅₀ values) are absent, necessitating extrapolation from structural analogues.
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}butanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₄N₂O₄S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 951973-87-8 |
The structure includes a pyrrole ring, a sulfonamide group, and a methoxyphenyl substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonamide group is known for its antibacterial properties and can inhibit various enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activity, influencing pathways related to cell growth and apoptosis.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli .
A comparative analysis of antibacterial activities is summarized below:
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| N-{3-[4-(methoxyphenyl)sulfonyl]} | Moderate | Moderate |
| N-{3-[4-(trifluoromethyl)phenyl]} | Strong | Weak |
| N-{3-[4-chlorophenyl]sulfonyl} | Moderate | Strong |
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
Case Studies
-
Study on Enzyme Inhibition : A recent study demonstrated that compounds with similar structural features inhibited carbonic anhydrase isoforms, which are implicated in tumor growth .
- Findings : The inhibition was dose-dependent, suggesting potential use as a therapeutic agent in cancer treatment.
-
Antimicrobial Screening : Another investigation examined the antimicrobial efficacy of related compounds against multiple strains, revealing that certain derivatives exhibited higher potency against resistant strains .
- Results : Compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating broad-spectrum antimicrobial potential.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrole core, followed by sulfonylation, alkylation, and amide bond formation. Key steps include:
- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via electrophilic substitution using chlorosulfonic acid or sulfur trioxide in dichloromethane .
- Alkylation : Prop-2-en-1-yl (allyl) group attachment under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Amidation : Coupling with butanamide using carbodiimide-based reagents (e.g., DCC) in anhydrous THF .
Optimization : Temperature control (e.g., 0–5°C for sulfonylation) and catalytic additives (e.g., DMAP for amidation) improve yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., allyl group δ 5.1–5.8 ppm; methoxy singlet at δ 3.8 ppm) .
- X-ray Crystallography : Single-crystal diffraction with SHELXL refines bond lengths/angles and anisotropic displacement parameters. For example, the sulfonyl group’s S–O bond lengths (~1.43 Å) confirm its geometry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~447.2 g/mol) .
Advanced: How can SHELXL refinement resolve structural ambiguities in crystallographic data?
Methodological Answer:
SHELXL addresses challenges such as:
- Disordered Atoms : Use PART and SUMP instructions to model allyl group disorder .
- Twinning : Apply TWIN/BASF commands for non-merohedral twinning common in sulfonamide derivatives .
- High-Resolution Data : Refine hydrogen atom positions using HFIX constraints and electron density maps (e.g., difference Fourier peaks >3σ) .
Example : For the methoxyphenyl group, restraints on C–O–C angles (120°) improve refinement stability .
Advanced: How to reconcile contradictory bioactivity data between structural analogs?
Methodological Answer:
Discrepancies arise from substituent electronic/steric effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 4-methoxy vs. 4-fluoro sulfonyl groups). Methoxy’s electron-donating effect enhances receptor binding affinity in certain targets .
- Computational Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The methoxyphenyl group may form π-π stacking with Phe residues absent in fluorinated analogs .
- Kinetic Assays : Measure IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
Advanced: What computational strategies integrate with experimental design for synthesis optimization?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). For instance, a 2³ factorial design can maximize amidation yield .
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in pyrrole alkylation (e.g., allyl group vs. competing N-alkylation) .
- Machine Learning : Train models on published sulfonamide reaction data to predict solvent/catalyst combinations .
Advanced: How to address anisotropic displacement anomalies in crystallographic models?
Methodological Answer:
Anisotropy in the sulfonyl or allyl groups is resolved via:
- ORTEP Visualization : Use ORTEP-3 to identify over-ellipsoidal displacement (e.g., C11 in the allyl chain) and apply ADPs restraints .
- WinGX Integration : Combine SHELXL-refined CIF files with WinGX’s PARST for geometry analysis. Compare observed vs. ideal bond lengths (e.g., C–S bond: 1.76 Å vs. 1.79 Å) .
- TLS Refinement : Partition displacement parameters into translational/librational/screw-motion components for the pyrrole ring .
Basic: What purification methods ensure high-purity batches for pharmacological assays?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) to isolate crystals with >98% purity (melting point ~160–162°C) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) removes trace alkylation byproducts .
- TLC Monitoring : Hexane/ethyl acetate (3:1) with UV detection at 254 nm ensures reaction completion .
Advanced: How does the methoxyphenyl group influence intermolecular interactions in crystal packing?
Methodological Answer:
The methoxy group participates in:
- C–H···O Interactions : Stabilizes packing via contacts between OMe and adjacent pyrrole CH₃ groups (distance ~3.2 Å) .
- π-Stacking : Overlaps between methoxyphenyl and pyrrole rings (dihedral angle ~15°) enhance lattice stability .
- Hydrogen Bonding : Sulfonyl O atoms act as acceptors for N–H (amide) donors, forming 2D networks .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC; >90% recovery indicates stability .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C confirms thermal stability) .
- Light Exposure Tests : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate bond cleavage) .
Advanced: How to design derivatives for enhanced target selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute sulfonyl with sulfonamido groups to modulate polarity .
- Side Chain Variation : Replace allyl with propargyl groups for click chemistry-enabled target engagement .
- Molecular Dynamics (MD) : Simulate binding pocket flexibility to optimize substituent bulk (e.g., methyl vs. ethyl on pyrrole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
